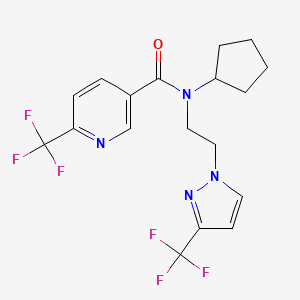
N-cyclopentyl-6-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-6-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C18H18F6N4O and its molecular weight is 420.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclopentyl-6-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A nicotinamide backbone.
- A trifluoromethyl group at the 6-position.
- A cyclopentyl substituent.
- An ethyl chain linked to a trifluoromethyl pyrazole .
This unique structure may contribute to its biological properties, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with target proteins. This compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays indicate significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines are notably low, suggesting potent activity:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.48 |
| HCT-116 | 0.78 |
These values indicate that the compound exhibits stronger activity compared to standard chemotherapeutics, highlighting its potential for further development in cancer therapy .
Mechanistic Insights
Flow cytometry analyses have shown that treatment with this compound leads to cell cycle arrest at the G1 phase and induces apoptosis through the activation of caspase pathways. This suggests that the compound may effectively trigger programmed cell death in cancer cells, a desirable feature in anticancer drug development .
Case Studies
In a recent study evaluating novel anticancer agents, this compound was tested alongside other compounds. The results indicated that it not only inhibited tumor growth in vitro but also demonstrated synergistic effects when combined with existing chemotherapeutics like temozolomide. This combination therapy approach could enhance therapeutic efficacy while potentially reducing side effects associated with higher doses of conventional drugs .
Propriétés
IUPAC Name |
N-cyclopentyl-6-(trifluoromethyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F6N4O/c19-17(20,21)14-6-5-12(11-25-14)16(29)28(13-3-1-2-4-13)10-9-27-8-7-15(26-27)18(22,23)24/h5-8,11,13H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTHYJUNFFKZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














